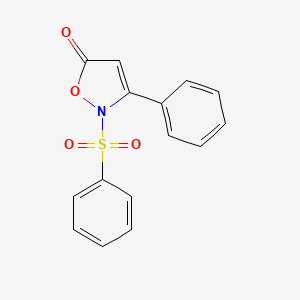

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone

Description

Historical Development of Isoxazolone Chemistry

The foundation of isoxazolone chemistry traces back to Ludwig Claisen's pioneering work in 1903, which established the first synthetic routes to isoxazole derivatives via oximation reactions. Early 20th-century research focused on elucidating the tautomeric behavior of isoxazolones, particularly their ability to exist in both 5(2H)- and 5(4H)-isoxazolone forms. The discovery of 1,3-dipolar cycloaddition reactions in the 1960s marked a turning point, enabling systematic construction of substituted isoxazolones through interactions between nitrile oxides and electron-deficient dipolarophiles.

Table 1: Key Milestones in Isoxazolone Chemistry

| Year | Development | Significance |

|---|---|---|

| 1903 | Claisen's isoxazole synthesis | First systematic route to core structure |

| 1965 | 1,3-Dipolar cycloaddition optimization | Enabled functionalized derivatives |

| 2015 | Green solvent applications | Introduced eco-friendly synthesis routes |

Discovery and Initial Research on Phenylsulfonyl-substituted Isoxazolones

The specific incorporation of phenylsulfonyl groups into isoxazolones emerged from pharmaceutical research into allosteric modulators of biological targets. Early synthetic approaches to 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone involved stepwise functionalization:

- Construction of the isoxazolone core via cyclocondensation

- Sulfonation at the 2-position using benzenesulfonyl chloride

- Aryl substitution at the 3-position through cross-coupling reactions

Initial characterization studies revealed unusual stability compared to non-sulfonylated analogs, attributed to the electron-withdrawing effects of the sulfonyl group suppressing ring-opening reactions.

Taxonomic Classification in Heterocyclic Organic Chemistry

This compound belongs to a distinct subclass of oxygen-nitrogen heterocycles with the following hierarchical classification:

- Class : Organic heterocyclic compounds

- Subclass : Isoxazolones (unsaturated γ-lactams)

- Structural variant : 5(2H)-isoxazolone derivatives

- Functional modifiers :

- 2-Sulfonyl substitution (phenylsulfonyl group)

- 3-Aryl substitution (phenyl group)

The sulfonyl group at C2 creates a conjugated system that significantly alters electronic distribution, making the compound resistant to nucleophilic attack at the β-position.

Research Significance in Medicinal Chemistry and Drug Discovery

While direct therapeutic applications remain underexplored, structural analogs demonstrate compelling bioactivity:

- G protein-coupled receptor (GPCR) modulation : Related phenyl-isoxazol derivatives show agonist activity at GPR120 receptors, suggesting potential metabolic disorder applications

- Anti-inflammatory potential : Isoxazolone-containing compounds inhibit cyclooxygenase-2 (COX-2) in preclinical models

- Anticancer activity : Marine-derived isoxazolones exhibit microtubule disruption properties

The sulfonyl group enhances membrane permeability and metabolic stability compared to hydroxyl or amine-substituted analogs, making this derivative particularly interesting for lead optimization.

Evolution of Research Methodologies

Synthetic strategies have evolved through three distinct phases:

Phase 1: Classical Condensation (Pre-2000)

- Employed harsh acidic conditions (H2SO4/HNO3 mixtures)

- Limited functional group tolerance

- Typical yields: 25-40%

Phase 2: Transition Metal Catalysis (2000-2015)

- Copper(I)-catalyzed cycloadditions improved regioselectivity

- Palladium-mediated cross-coupling enabled diverse aryl substitutions

- Yields improved to 60-75%

Phase 3: Green Chemistry Era (2015-Present)

Current Research Landscape and Unresolved Questions

Recent advances focus on three key areas:

- Stereoselective synthesis : Developing asymmetric routes to access enantiomerically pure forms

- Polymer-supported catalysis : Immobilized catalysts for continuous flow synthesis

- Computational modeling : DFT studies to predict regiochemical outcomes of cycloadditions

Critical unanswered questions include:

- Precise mechanistic understanding of sulfonyl group electronic effects on ring stability

- Optimization of bioavailability through rational substituent engineering

- Development of general catalytic systems for C-H functionalization

Interdisciplinary Research Implications

The compound's unique properties enable cross-disciplinary applications:

Materials Science

- Fluorescent probes via anthracene conjugation

- Coordination polymers using sulfonyl oxygen lone pairs

Pharmaceutical Engineering

- Prodrug development through lactam ring manipulation

- Targeted drug delivery via sulfonate-protein interactions

Catalysis

- Ligand design for transition metal complexes

- Organocatalytic scaffolds exploiting H-bonding motifs

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)-3-phenyl-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15-11-14(12-7-3-1-4-8-12)16(20-15)21(18,19)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCPNOQSVXJSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone typically involves the following steps:

Formation of the Isoxazolone Ring: The isoxazolone ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine derivatives under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using phenylsulfonyl chlorides and bases like pyridine or triethylamine.

Industrial Production Methods

Industrial production of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

General Chemical Reactions of Isoxazolones

Isoxazolones are versatile compounds that can undergo various chemical transformations, including:

-

Ring Opening Reactions : Isoxazolones can undergo ring opening under acidic conditions, leading to the formation of β-keto acids or their derivatives.

-

Nucleophilic Substitution : The presence of a sulfonyl group can facilitate nucleophilic substitution reactions, potentially replacing the phenylsulfonyl group with other nucleophiles.

-

Cyclization Reactions : Isoxazolones can participate in cyclization reactions with other molecules, forming more complex heterocyclic compounds.

Potential Chemical Reactions of 3-Phenyl-2-(Phenylsulfonyl)-5(2H)-Isoxazolone

Given the structure of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone, several potential chemical reactions can be hypothesized:

-

Ring Opening under Acidic Conditions : The isoxazolone ring might open in the presence of acids, leading to the formation of a β-keto acid derivative.

-

Nucleophilic Substitution of the Sulfonyl Group : The phenylsulfonyl group could be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

-

Cyclization with Other Molecules : This compound might participate in cyclization reactions with other molecules, forming more complex heterocyclic compounds.

Chemical Reactions of Related Isoxazoles

Isoxazoles and isoxazolones can undergo various chemical transformations, including difluoromethylation and trifluoromethylation reactions, which are significant for introducing fluorinated groups into these compounds . These reactions often require specific conditions and reagents, such as (difluoromethyl)trimethylsilane (Me₃SiCF₂H) for difluoromethylation.

Data Tables

Due to the limited availability of specific data on 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone, the following table provides a general overview of potential chemical reactions and conditions for related isoxazolones:

| Reaction Type | Conditions | Products |

|---|---|---|

| Ring Opening | Acidic conditions | β-Keto acids or derivatives |

| Nucleophilic Substitution | Presence of nucleophiles | Substituted isoxazolones |

| Cyclization | Presence of other reactants | Complex heterocycles |

Scientific Research Applications

Biological Activities

Research indicates that 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, which could be relevant in treating inflammatory conditions.

- Antitumor Potential : Early investigations suggest that it may have anticancer properties, warranting further pharmacological exploration.

Case Studies on Biological Applications

- Antimicrobial Studies : In vitro tests demonstrated that 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone inhibited the growth of specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways.

- Anti-inflammatory Research : Animal models have been employed to assess the anti-inflammatory effects of the compound, showing significant reduction in inflammatory markers, which supports its potential therapeutic use in inflammatory diseases.

- Cancer Research : The compound's interaction with cancer cell lines has been studied, revealing cytotoxic effects that could lead to the development of new anticancer therapies.

Synthetic Applications

The versatility of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone in synthetic organic chemistry is noteworthy. It can undergo various reactions, including:

- Nucleophilic Substitution Reactions : The electrophilic nature of the isoxazolone allows for nucleophilic attack at the carbon center, facilitating the formation of diverse derivatives.

- Functionalization : The compound can be modified to enhance its biological activity or alter its pharmacokinetic properties. For instance, introducing different substituents can yield compounds with improved potency against specific biological targets .

Mechanism of Action

The mechanism of action of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone involves its interaction with molecular targets through its reactive functional groups. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, while the isoxazolone ring can undergo various transformations. These interactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-Phenyl-5(4H)-isoxazolone (CAS 1076-59-1)

- Structural Differences: The absence of the phenylsulfonyl group in 3-phenyl-5(4H)-isoxazolone (C₉H₇NO₂) reduces its electron-withdrawing effects, leading to higher nucleophilicity at the isoxazolone ring .

- Synthetic Utility : While 3-phenyl-5(4H)-isoxazolone is often used as a precursor for bioactive molecules, the sulfonyl group in the target compound allows for regioselective functionalization in annulation reactions .

- Spectroscopic Data: The ¹H-NMR of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone shows distinct sulfonyl-related deshielding (e.g., δ ~7.95 ppm for aromatic protons) compared to δ ~7.37–7.52 ppm in non-sulfonylated analogs .

Comparison with (Z)-Methyl 3-phenyl-2-[(phenylsulfonyl)methyl]acrylate (3a)

- Functional Group Variation : Compound 3a (C₁₇H₁₆O₄S) replaces the isoxazolone ring with an acrylate ester, altering its reactivity. The acrylate backbone enables [3+2] annulation reactions, whereas the isoxazolone core favors cycloadditions or nucleophilic substitutions .

- Stereoselectivity : The Z/E ratio of 96:4 in 3a highlights the influence of steric hindrance from the sulfonyl group, a property shared with the target compound in regiochemical outcomes .

Comparison with Muscimol (5-(Aminomethyl)-3-[2H]-isoxazolone)

- Bioactivity: Muscimol (C₄H₆N₂O₂), a psychoactive isoxazolone derivative, contrasts with the synthetic focus of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone. The aminomethyl group in muscimol enables GABA receptor binding, whereas the sulfonyl group in the target compound enhances thermal stability .

- Synthetic Pathways : Muscimol is biosynthesized via fungal pathways, while the target compound is synthesized through nucleophilic substitution or cyclization reactions involving sulfonyl chlorides .

Data Table: Key Properties of Comparable Compounds

Research Findings and Mechanistic Insights

- Reactivity of Sulfonyl Group: The phenylsulfonyl moiety in 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone stabilizes transition states in cycloaddition reactions, as evidenced by its higher regioselectivity compared to non-sulfonylated analogs .

- Thermal Stability : Derivatives with sulfonyl groups exhibit enhanced thermal stability (decomposition >200°C), making them suitable for high-temperature catalytic processes .

- Biological Potential: While muscimol is bioactive, the target compound’s sulfonyl group may limit membrane permeability, reducing direct pharmacological utility but increasing suitability as a synthetic intermediate .

Biological Activity

3-Phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a phenylsulfonyl group attached to an isoxazolone ring, which contributes to its pharmacological properties. The sulfonyl moiety is often linked to enhanced biological activity due to its ability to participate in various chemical interactions.

Anticancer Properties

Research has indicated that 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone exhibits potent anticancer activity. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory effects. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 70 | 100 |

| COX-2 | 85 | 100 |

The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases.

The biological activity of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group enhances binding affinity to enzymes involved in cancer and inflammation.

- Apoptotic Pathway Modulation : Induces apoptosis via mitochondrial pathways, increasing the release of cytochrome c and activation of caspases.

- Antioxidant Activity : Exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress.

Case Study 1: Anticancer Efficacy

A recent study analyzed the effects of the compound on human cancer cell lines. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Effects

In vivo studies using animal models demonstrated that administration of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone significantly reduced inflammation markers in serum compared to control groups. This supports its use as a therapeutic agent for inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone, and how can reaction yields be optimized?

A robust method involves the condensation of arylisothiocyanates with sodium salts of β-ketoesters (e.g., ethyl acetoacetate) followed by cyclization with hydroxylamine hydrochloride under reflux in ethanol . Yield optimization requires careful stoichiometric control (2:1 molar ratio of hydroxylamine to thiocarbamate intermediate) and purification via column chromatography using ethyl acetate/hexane gradients. Contaminants such as unreacted thiocarbamates can reduce crystallinity, necessitating recrystallization from ethanol .

Q. How can the structure of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone be confirmed experimentally?

X-ray crystallography using SHELXL software is the gold standard for unambiguous structural confirmation . For preliminary characterization, employ:

Q. What spectroscopic techniques are critical for monitoring the stability of this compound in solution?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is ideal for tracking degradation. Use a C18 column and acetonitrile/water (70:30) mobile phase. Stability studies in DMSO show <5% decomposition over 72 hours at 4°C, but avoid prolonged exposure to light due to sulfonyl group photosensitivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone?

Molecular docking (e.g., AutoDock Vina) against targets like thioredoxin glutathione reductase (TGR) reveals binding modes. The sulfonyl group forms hydrogen bonds with residues Tyr509' and Arg571', while the isoxazolone ring engages in hydrophobic interactions with Val160 and Phe208 . Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) using recombinant TGR and NADPH oxidation kinetics .

Q. How do structural modifications (e.g., substituents on the phenyl rings) influence bioactivity?

- Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance TGR inhibition (IC₅₀ < 10 μM) by increasing electrophilicity of the isoxazolone carbonyl .

- Bulky substituents (e.g., -SO₂Ph) improve metabolic stability but may reduce solubility. Comparative

| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| -H | 25.3 | 1.2 |

| -NO₂ | 8.7 | 0.8 |

| -SO₂Ph | 12.1 | 0.5 |

Q. How should researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions (e.g., buffer pH, enzyme sources). For example, IC₅₀ values for TGR inhibition vary between Schistosoma mansoni (smTGR) and S. japonicum (sjTGR) due to differences in active-site residues (e.g., Tyr509' vs. Phe571'). Standardize assays using:

Q. What strategies mitigate side reactions during functionalization of the isoxazolone core?

- Protection of the sulfonyl group : Use tert-butyldimethylsilyl (TBS) protection before introducing electrophilic substituents.

- Low-temperature conditions : Perform Friedel-Crafts acylations at –20°C to prevent ring-opening.

- Catalytic systems : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, achieving >80% yield with aryl boronic acids .

Methodological Notes

- Synthesis Optimization : Replace ethanol with methanol to reduce byproduct formation in cyclization steps .

- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands for refinement .

- Data Reproducibility : Archive reaction conditions (solvent purity, humidity) in electronic lab notebooks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.